4-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol
Description
4-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol is a chemical compound that belongs to the class of phenylboronic acids It is characterized by the presence of a dimethylsulfamoyl group and a fluorine atom attached to a phenyl ring
Properties
IUPAC Name |
2-(3-fluoro-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S/c1-16(2)20(18,19)14-6-4-3-5-11(14)10-7-8-13(17)12(15)9-10/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWAFAOPZSBAFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorophenol and N,N-dimethylsulfamoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
4-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Scientific Research Applications
4-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boronic acid derivatives.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol involves its interaction with specific molecular targets. The dimethylsulfamoyl group and the fluorine atom play crucial roles in its binding affinity and selectivity. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol can be compared with other similar compounds, such as:
4-(N,N-Dimethylsulfamoyl)phenylboronic acid: This compound shares the dimethylsulfamoyl group but lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-(N,N-Dimethylsulphamoyl)phenylboronic acid: Similar in structure but with variations in the position of the substituents, leading to differences in reactivity and applications.
Phenylboronic acid derivatives:
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